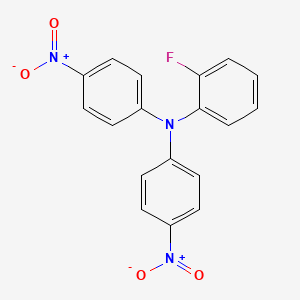
2-Fluoro-N,N-bis(4-nitrofenil)anilina
Descripción general
Descripción
2-Fluoro-N,N-bis(4-nitrophenyl)aniline is an organic compound with the molecular formula C18H12FN3O4 and a molecular weight of 353.3 g/mol. This compound is characterized by the presence of a fluorine atom and two nitrophenyl groups attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Fluoro-N,N-bis(4-nitrophenyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline typically involves the reaction of 2-fluoroaniline with 4-nitrobenzene derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of the necessary boron reagents, followed by the coupling reaction under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-N,N-bis(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N,N-bis(4-nitrophenyl)aniline involves its interaction with specific molecular targets. The fluorine atom and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Fluoro-4-nitroaniline: Similar in structure but with only one nitrophenyl group.
4-Fluoro-N,N-dimethyl-2-nitroaniline: Contains a dimethylamino group instead of the bis(4-nitrophenyl) groups.
Uniqueness: 2-Fluoro-N,N-bis(4-nitrophenyl)aniline is unique due to the presence of two nitrophenyl groups, which enhance its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity.
Propiedades
IUPAC Name |
2-fluoro-N,N-bis(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c19-17-3-1-2-4-18(17)20(13-5-9-15(10-6-13)21(23)24)14-7-11-16(12-8-14)22(25)26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDSAJSMBZSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)
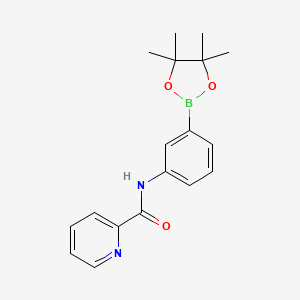
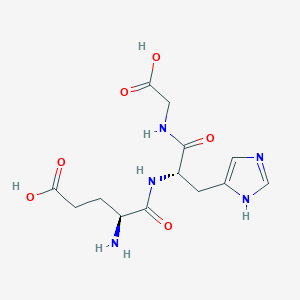
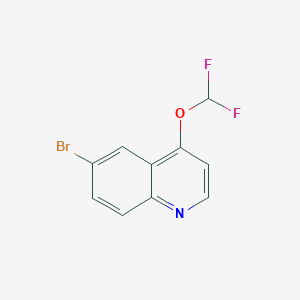


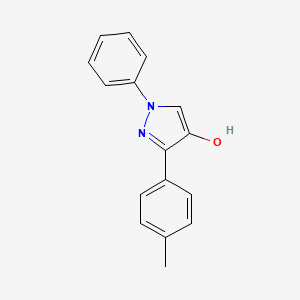



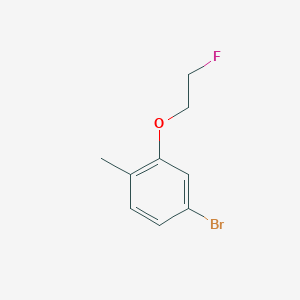

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
